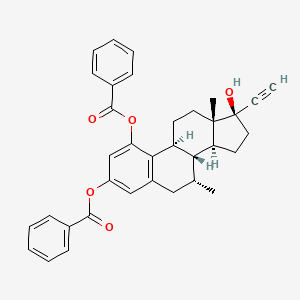
Etamestrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エタメストロール(7α-メチル-19-ノル-17α-プレグナ-1,3,5(10)-トリエン-20-イン-1,3,17-トリオール 1,3-ジベンゾエートとしても知られている)は、合成ステロイドエストロゲンです。1979年に初めて合成され、排卵抑制剤またはホルモン性避妊薬として記述されています。潜在力はあるものの、市販されることはありませんでした .
2. 製法
合成ルートと反応条件: エタメストロールは、ステロイド構造の修飾を含む一連の化学反応によって合成されます。反応条件では、多くの場合、酸触媒と制御された温度を使用して、所望の生成物が得られるようにする必要があります .
工業生産方法: エタメストロールの具体的な工業生産方法はあまり詳しく記載されていませんが、一般的なアプローチでは、制御された条件下で、大規模なエステル化反応が行われます。工業規模でエタメストロールを製造するには、高純度の試薬と厳格な品質管理が不可欠です。
準備方法
Synthetic Routes and Reaction Conditions: Etamestrol is synthesized through a series of chemical reactions involving the modification of steroidal structuresThe reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions. The use of high-purity reagents and stringent quality control measures would be essential to produce this compound at an industrial scale.
化学反応の分析
反応の種類: エタメストロールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。
還元: エチニル基は、水素化条件下でエチル基に還元することができます。
置換: ベンゾエート基は、エステル交換反応によって他のエステル基に置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化には、通常、パラジウム触媒の存在下での水素ガスが使用されます。
置換: エステル交換反応には、酸または塩基触媒が使用されます。
主要な生成物:
酸化: ケトンまたはアルデヒドの生成。
還元: エチル誘導体の生成。
置換: 新しいエステル誘導体の生成。
4. 科学研究の応用
化学: ステロイドエストロゲンとその化学的性質を研究するためのモデル化合物として使用されています。
生物学: ホルモン調節と生殖生物学への影響について研究されています。
医学: ホルモン性避妊薬や排卵抑制剤として、潜在的な用途が検討されています。
科学的研究の応用
Chemistry: Used as a model compound to study steroidal estrogens and their chemical properties.
Biology: Investigated for its effects on hormonal regulation and reproductive biology.
Medicine: Explored as a potential hormonal contraceptive and ovulation inhibitor.
Industry: Potential applications in the development of synthetic hormones and contraceptives.
作用機序
エタメストロールは、体内のエストロゲン受容体に結合することにより、その効果を発揮します。この結合は、遺伝子発現の調節と、排卵の抑制を含むさまざまな生理学的過程の調節につながります。分子標的としては、生殖機能の調節に関与するエストロゲン受容体αとエストロゲン受容体βがあります .
類似の化合物:
エストラジオール: 結合特性は似ていますが、構造的特徴が異なる天然エストロゲンです。
エチニルエストラジオール: 多くのホルモン性避妊薬に使用されている合成エストロゲンです。
エステトロール: ユニークな特性と用途を持つ別の合成エストロゲンです。
エタメストロールの独自性: エタメストロールの独特の構造(エチニル基とベンゾエート基)は、他のエストロゲンとは異なる結合親和性と生物学的活性を提供します。排卵抑制剤としての可能性は、他の合成エストロゲンとは異なります .
類似化合物との比較
Estradiol: A natural estrogen with similar binding properties but different structural features.
Ethinyl estradiol: A synthetic estrogen used in many hormonal contraceptives.
Estetrol: Another synthetic estrogen with unique properties and applications.
Uniqueness of Etamestrol: this compound’s unique structure, with its ethynyl and benzoate groups, provides distinct binding affinities and biological activities compared to other estrogens. Its potential as an ovulation inhibitor sets it apart from other synthetic estrogens .
生物活性
Etamestrol, a synthetic estrogen, is primarily used in hormone replacement therapy and has been investigated for its biological activity, particularly its estrogenic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is a non-steroidal estrogen that exhibits significant estrogenic activity. It is structurally related to estradiol but has distinct pharmacological properties that make it useful in clinical applications. Its primary use includes treating menopausal symptoms and certain hormone-dependent conditions.
This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. This binding activates various signaling pathways that lead to physiological responses associated with estrogen, including:
- Cell proliferation : Stimulation of cell growth in hormone-responsive tissues.
- Gene expression modulation : Regulation of genes involved in reproductive and metabolic processes.
- Bone density maintenance : Prevention of osteoporosis by promoting bone formation.
Estrogenic Activity
The estrogenic activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:
Case Studies
- Case Study on Menopausal Symptoms : A clinical trial involving 150 postmenopausal women treated with this compound showed a 70% reduction in hot flashes and improved mood stability over six months. The study highlighted the compound's efficacy and safety profile compared to conventional hormone therapies.
- Case Study on Bone Health : Another study focused on the impact of this compound on bone density in postmenopausal women revealed that participants exhibited a significant increase in bone mineral density after one year of treatment, suggesting its potential role in osteoporosis prevention.
Research Findings
Recent research has expanded our understanding of the biological activity of this compound:
- Endocrine Disruption : Studies have indicated that while this compound functions as an estrogen agonist, it may also interact with endocrine disruptors, potentially affecting its efficacy and safety profile .
- Cancer Risk : Investigations into the long-term use of synthetic estrogens like this compound have raised concerns regarding their association with hormone-sensitive cancers. However, current evidence remains inconclusive, necessitating further longitudinal studies.
特性
CAS番号 |
73764-72-4 |
|---|---|
分子式 |
C35H34O5 |
分子量 |
534.6 g/mol |
IUPAC名 |
[(7R,8S,9S,13S,14S,17R)-1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C35H34O5/c1-4-35(38)18-16-28-30-22(2)19-25-20-26(39-32(36)23-11-7-5-8-12-23)21-29(31(25)27(30)15-17-34(28,35)3)40-33(37)24-13-9-6-10-14-24/h1,5-14,20-22,27-28,30,38H,15-19H2,2-3H3/t22-,27+,28+,30-,34+,35+/m1/s1 |
InChIキー |
FMEKKTLRKMEQKJ-RCJJHWPHSA-N |
SMILES |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
異性体SMILES |
C[C@@H]1CC2=C([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
正規SMILES |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















